3-(5-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Overview
Description
3-(5-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride, also known as 3CPT, is a synthetic compound that has been studied for its potential use in a variety of scientific and medical applications. It is a member of the triazole family, which is a group of compounds that contain three nitrogen atoms in a ring structure. 3CPT has a wide range of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer effects. In addition, it has been studied for its ability to act as an inhibitor of enzymes and as a modulator of protein-protein interactions.
Scientific Research Applications
Synthesis and Structural Studies :
- A study focused on synthesizing a related compound, 7-chloro-5-cyclopropyl-9-methyl-10-(2-piperidin-1-yl-ethyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a, d] cyclohepten-11-one, which shares a similar structural motif with 3-(5-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine. This research emphasized the importance of the compound in biological studies due to its relation to the anti-HIV drug Nevirapine (Thimmegowda et al., 2009).
Antibacterial Applications :
- A series of compounds, including 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine, were synthesized and evaluated for their antibacterial activities. One of the synthesized fluoroquinolones showed promising activity against various bacterial strains, highlighting the potential of such compounds in antibacterial research (Huang et al., 2010).
Antimicrobial Studies :
- In another study, triazole-thiazolidine clubbed heterocyclic compounds were synthesized and screened for their antimicrobial behavior. This research adds to the understanding of the antimicrobial properties of triazole derivatives (Rameshbabu et al., 2019).
5-HT2 Antagonist Activity :
- Research was conducted on bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, including compounds with a piperidine group, for their 5-HT2 and alpha 1 receptor antagonist activity. This study contributes to the understanding of the neurological applications of such compounds (Watanabe et al., 1992).
Molecular Docking Studies :
- Molecular docking studies were performed on benzimidazole derivatives bearing 1,2,4-triazole, which includes structural analogs of the compound . These studies were aimed at understanding the anti-cancer properties of these compounds, shedding light on their potential in cancer research (Karayel, 2021).
properties
IUPAC Name |
3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)piperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c1-2-8(6-11-5-1)10-12-9(13-14-10)7-3-4-7;;/h7-8,11H,1-6H2,(H,12,13,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOJPZROXSLQEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NNC(=N2)C3CC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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